15(S)-15-methyl Prostaglandin E1 is synthesized rather than extracted from natural sources. It belongs to the class of prostaglandins, which are part of the eicosanoid family. The compound is identified by the CAS number 35700-26-6 and has a molecular weight of 368.5 g/mol, with the molecular formula C_21H_34O_5 .
The synthesis of 15(S)-15-methyl Prostaglandin E1 generally involves several key steps:
The specific conditions, including temperature, solvent choice, and reaction time, can significantly affect yield and purity .
The molecular structure of 15(S)-15-methyl Prostaglandin E1 features:
The structural formula can be represented as follows:
This structure plays a significant role in its pharmacological effects and interactions .
15(S)-15-methyl Prostaglandin E1 participates in several chemical reactions:
The mechanism of action of 15(S)-15-methyl Prostaglandin E1 involves:
Research indicates that this compound exhibits anti-inflammatory properties by modulating immune responses and reducing inflammatory mediators .
The physical and chemical properties of 15(S)-15-methyl Prostaglandin E1 include:
These properties influence its formulation for pharmaceutical applications.
15(S)-15-methyl Prostaglandin E1 has several scientific applications:
The introduction of a methyl group at the 15(S)-position of prostaglandin E1 (PGE1) represents a deliberate strategy to overcome the inherent metabolic instability of natural prostaglandins. Natural PGE1 undergoes rapid enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the C15 hydroxyl group, limiting its plasma half-life to 0.5–1.0 minute [7]. The 15(S)-methyl substitution creates steric hindrance, blocking access of 15-PGDH to the C15 hydroxyl group. This modification extends the plasma half-life of 15(S)-15-methyl PGE1 to 12–18 minutes—a 24-fold increase compared to native PGE1 [7]. Crucially, this methylation preserves the S-configuration, which is essential for receptor binding affinity. Stereochemical analysis confirms that the 15(S)-enantiomer exhibits 30-fold greater potency in cyclic AMP induction assays compared to the 15(R)-epimer due to optimal alignment with EP receptor binding pockets [7].
Physicochemical analyses reveal additional advantages conferred by methylation: the logP (octanol/water partition coefficient) increases from 3.1 (PGE1) to 3.8 (15-methyl PGE1), enhancing membrane permeability. Molecular dynamics simulations indicate that the 15-methyl group induces a conformational shift in the omega chain, promoting stronger hydrophobic interactions within lipid bilayers [7]. These properties collectively transform a rapidly degraded signaling molecule into a metabolically stable therapeutic candidate capable of sustained biological activity.
Property | PGE1 | 15(S)-15-methyl PGE1 |
---|---|---|
Molecular Formula | C₂₀H₃₄O₅ | C₂₁H₃₆O₅ |
Molecular Weight (g/mol) | 354.48 | 368.51 |
Plasma Half-life | 0.5–1.0 min | 12–18 min |
logP (Octanol/Water) | 3.1 | 3.8 |
15-PGDH Susceptibility | High | Negligible |
Industrial synthesis of 15(S)-15-methyl PGE1 employs regioselective hydrogenation of prostaglandin E2 (PGE2) precursors. A patented process (EP0874816B1) achieves 72% yield through catalytic hydrogenation in a benzene-acetone solvent system (2:3 v/v) using palladium-barium sulfate (Pd/BaSO₄) catalysts under controlled conditions (25–30°C, 1.5–2.0 atm H₂) [7]. This method minimizes dihydro-PGE1 byproduct formation (<5%), a critical challenge in earlier syntheses that relied on stoichiometric reducing agents like sodium borohydride, which produced racemic mixtures [9].
Alternative routes include asymmetric synthesis from Corey lactone derivatives. A key step involves the stereoselective addition of a 15(S)-methyl group via Evans aldol methodology, using chiral oxazolidinone auxiliaries to achieve >99% enantiomeric excess [7]. The carboxylic acid terminus is then elaborated through Wittig olefination with phosphonium ylides, followed by deprotection to yield the target compound. Recent advances leverage enzymatic resolution using lipases to separate 15(R/S) diastereomers, enhancing optical purity while reducing heavy metal waste from catalytic methods [9].
SAR studies reveal that the 15(S)-methyl modification preserves biological activity while optimizing pharmacokinetics:
The 15(S)-methyl group’s efficacy is context-dependent: in 16-phenoxy-tetranor analogs, it enhances luteolytic activity by delaying renal clearance, whereas in 13,14-dihydro derivatives, it amplifies gastric cytoprotection [8] [9]. These insights underscore that methylation synergizes with specific structural frameworks to fine-tune receptor selectivity and metabolic stability.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: